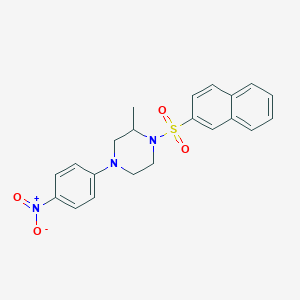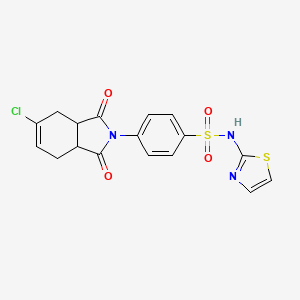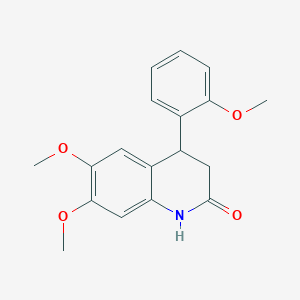
2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.16779360 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemical Studies and Heterocyclic Synthesis
Stereochemical studies involving 2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have contributed significantly to the synthesis of saturated heterocycles. Bernáth et al. (1986) explored N → O acyl migration in N-benzoyl derivatives of tetrahydroisoquinoline, leading to the synthesis of cis- and trans-1-hydroxymethyl tetrahydro azetoisoquinolines, confirmed by X-ray diffraction and NMR spectroscopy (Bernáth et al., 1986).
Optical Activity and Crystal Structure
Research on optically active diaryl tetrahydroisoquinoline derivatives has revealed insights into their crystal structure and stereochemistry. Naicker et al. (2011) confirmed the absolute configurations of such derivatives through NMR spectroscopy, highlighting their significance in catalysis due to their specific conformational properties (Naicker et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from deprotonated α-aminonitrile showcases the application of this compound in producing various alkaloids. Blank and Opatz (2011) described the preparation of several alkaloids through Noyori's asymmetric transfer hydrogenation, underlining the compound's utility in synthetic organic chemistry (Blank & Opatz, 2011).
Anticancer Agent Synthesis
The synthesis of substituted tetrahydroisoquinolines as potential anticancer agents demonstrates the compound's relevance in medicinal chemistry. Research by Redda et al. (2010) focused on synthesizing analogs with modifications on the phenyl ring to explore their cytotoxicity against breast cancer cell lines, offering a foundation for developing novel anticancer drugs (Redda et al., 2010).
Aggregation Enhanced Emission
Studies on 1,8-naphthalimide derivatives, including those related to this compound, have explored their aggregation-enhanced emission properties. Srivastava et al. (2016) synthesized and characterized compounds forming nanoaggregates in aqueous-DMF solution, showcasing potential applications in material science and photophysics (Srivastava et al., 2016).
Orientations Futures
The future directions for “2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” and similar compounds involve further exploration of their biological activities and potential applications in treating various diseases . The development of novel THIQ analogs with potent biological activity is also a significant area of interest .
Mécanisme D'action
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may impact multiple biochemical pathways.
Propriétés
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-27-21-15-19-13-14-25(24(26)18-11-7-4-8-12-18)23(17-9-5-3-6-10-17)20(19)16-22(21)28-2/h3-12,15-16,23H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBUHJANSZAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151502 | |
| Record name | (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66040-36-6 | |
| Record name | (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66040-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)

![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4052155.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052156.png)

![2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4052170.png)
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole](/img/structure/B4052172.png)
![N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4052175.png)

![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4052187.png)
![2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4052205.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4052210.png)
![N-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4052232.png)
